REACTION_CXSMILES
|
[F-].[K+].COC(F)=[C:6]([C:11]([F:14])([F:13])[F:12])[C:7]([F:10])([F:9])[F:8]>COCCOCCOC>[C:7]([CH2:6][C:11]([F:14])([F:13])[F:12])([F:10])([F:9])[F:8] |f:0.1|
|
Name
|
perfluorobutyric acid fluorides
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
COC(=C(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
8.54 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated at room temperature for 34 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5.44 g of material collected in the trap
|
Type
|
ADDITION
|
Details
|
To the diglyme residue was added 8.64 g H2O and 1.76 g triethylamine
|
Reaction Time |
34 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |